molecular formula C20H15BrO4 B2524505 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate CAS No. 328022-46-4

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate

Cat. No. B2524505
M. Wt: 399.24
InChI Key: MHIXXOCRWPTCHJ-UHFFFAOYSA-N
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Description

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate, also known as JWH-018, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 1995 by John W. Huffman, and since then, it has been widely studied for its pharmacological properties.

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave-assisted cyclization under mildly basic conditions has been utilized for the synthesis of 6H-benzo[c]chromen-6-ones and their 7,8,9,10-tetrahydro analogues. This method leverages aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates, cyclized by microwave irradiation in the presence of K2CO3, yielding these compounds in 50-72% yields. This technique underscores the efficiency of microwave-assisted synthesis in producing such complex molecules with considerable yields (Dao, Ho, Lim, & Cho, 2018).

Fluorescence and Metal Interaction Studies

The fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one methyl ether derivatives have been investigated, showcasing their potential in fluorescence spectroscopy-based methodologies. These compounds have displayed unique fluorescent properties in the presence of metals, suggesting their use in analytical, environmental, and medicinal chemistry for sensing applications (Gülcan et al., 2022).

Biological Activity

Research on Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones has revealed that these compounds possess low toxicity and exhibit stimulant effects on the central and peripheral nervous systems. This suggests their potential in developing neuroleptic and tranquilizing agents, highlighting the biological importance of these derivatives (Garazd, Panteleimonova, Garazd, & Khilya, 2002).

Novel Methodologies for Synthesis

Novel syntheses of benzo[b]phenanthridine and 6H-dibenzo[c,h]chromen-6-one skeletons have been described, providing new pathways for creating complex organic structures. These methodologies offer insights into the versatility of the compound and its analogues in synthesizing diverse heterocyclic compounds (Pradeep et al., 2016).

Synthetic Protocols Review

A review on synthetic protocols for 6H-Benzo[c]chromen-6-ones, which serve as core structures for secondary metabolites of pharmacological importance, discusses the need for synthetic procedures due to limited natural quantities. This comprehensive review outlines various synthesis methods, including Suzuki coupling reactions and radical-mediated cyclization, highlighting the compound's significance in pharmaceutical chemistry (Mazimba, 2016).

properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO4/c21-17-8-4-3-7-16(17)20(23)24-12-9-10-14-13-5-1-2-6-15(13)19(22)25-18(14)11-12/h3-4,7-11H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIXXOCRWPTCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate

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